The synthesis of ADB-BUTINACA involves several steps starting from methyl indazole-3-carboxylate. The process typically requires a chemical laboratory equipped with appropriate synthetic tools and qualified personnel. The synthesis can be summarized as follows:
Specific details about the reaction conditions (temperature, time, etc.) are often proprietary or vary based on the laboratory protocols .
ADB-BUTINACA undergoes various chemical reactions primarily during its metabolism in biological systems. The compound is extensively metabolized by cytochrome P450 enzymes (CYP2C19, CYP3A4, CYP3A5) through pathways such as mono-hydroxylation and dihydrodiol formation. The major metabolites include hydroxylated products and carboxylic acid derivatives .
ADB-BUTINACA acts primarily as a potent agonist at cannabinoid receptors CB1 and CB2. Its binding affinity for CB1 is approximately 0.29 nM, while for CB2 it is about 0.91 nM .
The physical and chemical properties of ADB-BUTINACA are critical for understanding its behavior in biological systems:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed for characterization and identification.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3